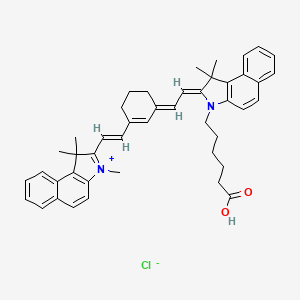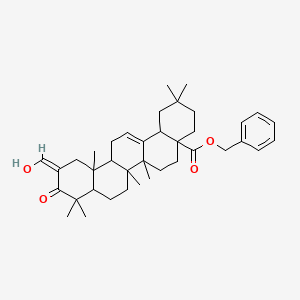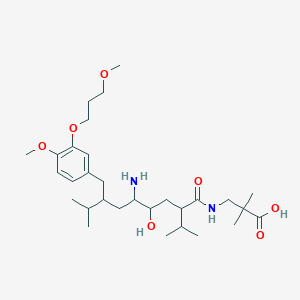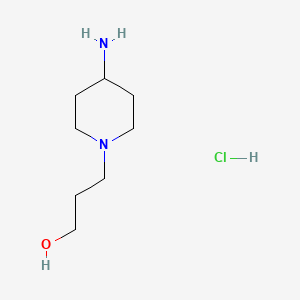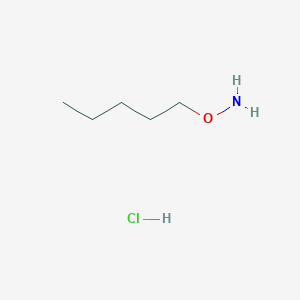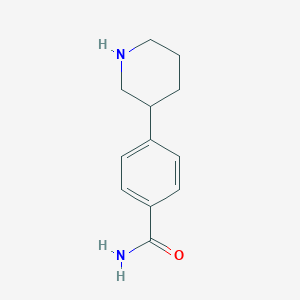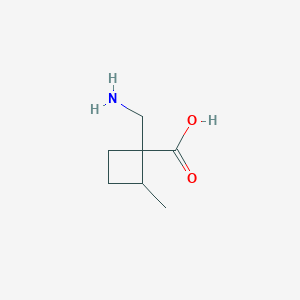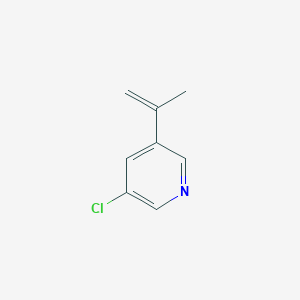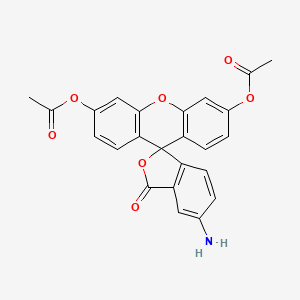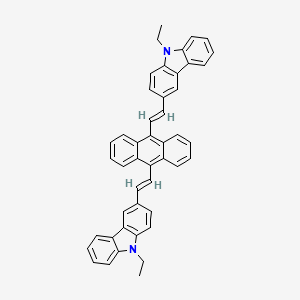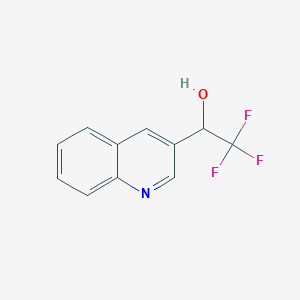
3-Quinolinemethanol, alpha-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(trifluoromethyl)quinoline-3-methanol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(trifluoromethyl)quinoline-3-methanol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) and iodine monochloride (ICl) under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(trifluoromethyl)quinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include copper iodide (CuI), potassium fluoride (KF), and dimethylformamide (DMF) as a solvent . The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the trifluoromethylation of 6-methylquinoline using an iridium-catalyzed reaction results in highly selective trifluoromethylated products .
Wissenschaftliche Forschungsanwendungen
Alpha-(trifluoromethyl)quinoline-3-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it exhibits antibacterial, antineoplastic, and antiviral activities . The compound is also used in the development of new drugs and as a component in liquid crystals for industrial applications .
Wirkmechanismus
The mechanism of action of alpha-(trifluoromethyl)quinoline-3-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes . This makes it effective in treating diseases caused by bacteria, viruses, and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other fluorinated quinolines such as 2-trifluoromethyl-3-iodoquinoline and 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline .
Uniqueness: What sets alpha-(trifluoromethyl)quinoline-3-methanol apart from these similar compounds is its unique combination of a trifluoromethyl group and a quinoline ring. This combination enhances its biological activity and provides unique properties that make it valuable in various applications .
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H |
InChI-Schlüssel |
JOIVPPLBXREBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


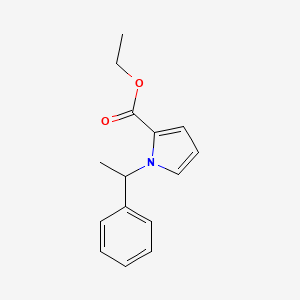
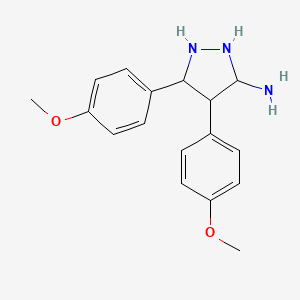
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
